3-(Prop-1-en-2-yl)picolinonitrile
Description
3-(Prop-1-en-2-yl)picolinonitrile (CAS 1450634-01-1) is a nitrile-substituted pyridine derivative characterized by a prop-1-en-2-yl group at the 3-position of the pyridine ring. Its molecular structure combines the electron-withdrawing cyano group with a vinyl substituent, influencing its reactivity and physical properties. The compound is commercially available at 97% purity and is stabilized with tert-butylcatechol (TBC) to prevent polymerization or degradation during storage .
Properties
IUPAC Name |
3-prop-1-en-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFFSNKEUFVTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Prop-1-en-2-yl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopicolinonitrile with prop-1-en-2-yl magnesium bromide under an inert atmosphere . The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with water and extraction with an organic solvent. The crude product is then purified using column chromatography to obtain the desired compound in high yield .
large-scale synthesis would likely involve similar reaction conditions with optimization for higher yields and purity .
Chemical Reactions Analysis
3-(Prop-1-en-2-yl)picolinonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Prop-1-en-2-yl)picolinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules in cancer cells . This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic Considerations
For instance, the dimethylamino group in 67988-53-8 could form hydrogen bonds, influencing crystal packing and solubility, whereas the non-polar vinyl group in this compound might favor hydrophobic interactions .
Biological Activity
3-(Prop-1-en-2-yl)picolinonitrile, a compound with the molecular formula CHN, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a picolinonitrile backbone with a prop-1-en-2-yl substituent. Its unique configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.
Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and growth. This mechanism is particularly relevant in cancer research, where disrupting microtubule dynamics can lead to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Tubulin Polymerization | Inhibition observed | |
| Antimicrobial Activity | Effective against various strains | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to tubulin inhibition, leading to disrupted mitotic processes.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
